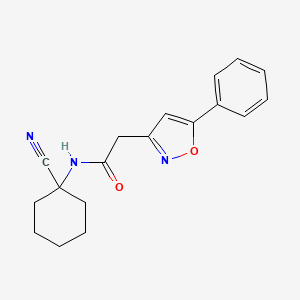
N-(1-cyanocyclohexyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide, commonly known as CX717, is a novel compound that has shown promising results in scientific research. It belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain. CX717 has been found to enhance cognitive function, memory, and learning ability in preclinical studies.
Wirkmechanismus
The mechanism of action of CX717 involves the positive modulation of AMPA receptors in the brain. AMPA receptors are responsible for the fast excitatory neurotransmission in the brain, and their activation is essential for learning and memory processes. CX717 binds to a specific site on the AMPA receptor, which enhances the receptor's response to glutamate, the primary neurotransmitter in the brain. This results in increased synaptic plasticity, which is essential for learning and memory processes.
Biochemical and Physiological Effects:
CX717 has been found to have several biochemical and physiological effects in preclinical studies. It increases the release of acetylcholine, a neurotransmitter that is essential for cognitive function. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain. CX717 has been found to improve the performance of animals in cognitive tasks such as the Morris water maze and the radial arm maze.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CX717 is its ability to enhance cognitive function and memory in preclinical studies. It has also been found to have a good safety profile and low toxicity in animal models. However, CX717 has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer orally. It also has a short half-life, which requires frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for the study of CX717. One area of research is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors in the brain. Another direction is the investigation of the long-term effects of CX717 on cognitive function and memory. The use of CX717 in combination with other cognitive enhancers such as nootropics and cholinesterase inhibitors is also a promising area of research. Finally, the translation of preclinical findings to clinical trials in humans is an important future direction for the study of CX717.
Synthesemethoden
The synthesis method of CX717 involves the reaction between 1-cyanocyclohexylamine and 5-phenyl-3-chloro-2-oxazoline in the presence of a base, followed by the reaction with ethyl chloroacetate. The resulting compound is then hydrolyzed to obtain CX717. The purity of CX717 can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
CX717 has been extensively studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Preclinical studies have shown that CX717 can improve cognitive function, memory, and learning ability in animal models. In addition, CX717 has been found to enhance the effects of other cognitive enhancers such as piracetam and aniracetam.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c19-13-18(9-5-2-6-10-18)20-17(22)12-15-11-16(23-21-15)14-7-3-1-4-8-14/h1,3-4,7-8,11H,2,5-6,9-10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEPNDHBNVXGRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2422983.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2422984.png)
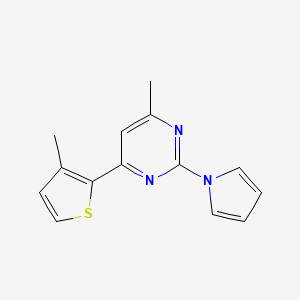
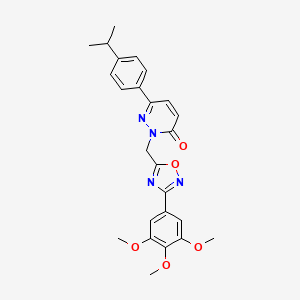
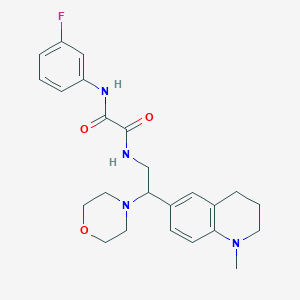
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,2-oxazole-5-carboxamide](/img/structure/B2422990.png)

![3-(4-methoxybenzyl)-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
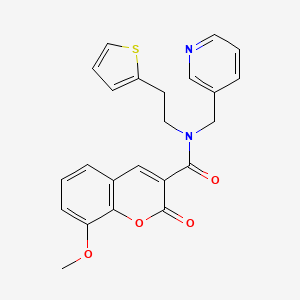

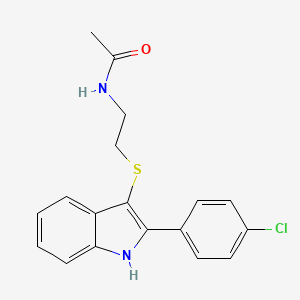
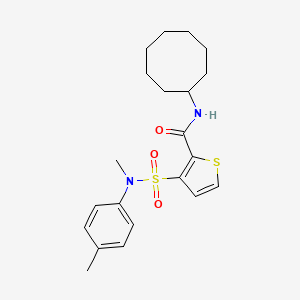

![[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2423006.png)